molecular formula C10H12N2O B7891965 1-(2-Pyridyl)-3-dimethylamino-2-propen-1-one

1-(2-Pyridyl)-3-dimethylamino-2-propen-1-one

Cat. No. B7891965
M. Wt: 176.21 g/mol
InChI Key: BWERGHWJEBQNQV-UHFFFAOYSA-N
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Description

1-(2-Pyridyl)-3-dimethylamino-2-propen-1-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Solubility in Various Solvents : A study found that the solubility of a related compound, (2E)-1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one, increases with temperature in various solvents. This information is crucial for its applications in pharmaceutical and chemical processes (Song et al., 2019).

  • Antihistamine Activity : Research on similar compounds, 3-amino-1-aryl-1-(2-pyridyl)propenes, revealed their potential as antihistamines, which can have significant implications for developing new therapeutic agents (Ison & Casy, 1971).

  • Optical Properties in Nanoparticles : A study on a related compound, 1-phenyl-3-((dimethylamino)styryl)-5-((dimethylamino)phenyl)-2-pyrazoline, showed special size dependence in optical properties when formed into nanoparticles. This has implications for developing new materials with specific optical characteristics (Fu & Yao, 2001).

  • Synthesis of Related Compounds : Research on the synthesis of 3-N,N-dimethylamino-1-heteroaryl-2-propen-1-ones provides insights into methods for creating analogs of this compound, which could be crucial for pharmaceutical and chemical manufacturing (Jiao Jun-ping, 2007).

  • Nonlinear Optical Material : A study on pyrene derivatives, including ones related to 1-(2-Pyridyl)-3-dimethylamino-2-propen-1-one, explored their potential as broadband nonlinear optical materials. This has significant implications for the development of advanced optical technologies (Wu et al., 2017).

  • G-Quadruplex Stabilization and Cytotoxic Activity : Research on pyridyl polyoxazoles, related to 1-(2-Pyridyl)-3-dimethylamino-2-propen-1-one, showed their ability to stabilize G-quadruplexes and demonstrated cytotoxic activity, highlighting their potential in cancer therapy (Blankson et al., 2013).

  • Hydrogen Bonding and Proton Acceptance : A study on 1-aryl-3-(dimethylamino)propenones, closely related to the compound , investigated their properties as proton acceptors in hydrogen bonds. This research is important for understanding the chemical behavior and potential applications in molecular design (Pleier et al., 2003).

properties

IUPAC Name

3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12(2)8-6-10(13)9-5-3-4-7-11-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWERGHWJEBQNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259689
Record name 3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyridyl)-3-dimethylamino-2-propen-1-one

CAS RN

66521-54-8
Record name 3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66521-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Acetylpyridine (48.28 g, 0.398 mole) and N,N-Dimethylformamide dimethyl acetal (95 g. 0.797 mole) were added to a flask. The reaction mixture was heated to 104° C. for 15 hours. The excess N,N-Dimethylformamide dimethyl acetal was evaporated off. The residue was recrystallized from a mixture of toluene (140 mL.) and heptane (955 mL.) to give 1-(2-pyridyl)-3-dimethylamino-2-propen-1-one (58.7 g, 70% yield).
Quantity
48.28 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 25 g. of 2-acetylpyridine and 35 ml. of N,N-dimethylformamide dimethylacetal is refluxed for 16 hours. The mixture is cooled and filtered to give 3-dimethylamino-1-(2-pyridyl)-2-propen-1-one as crystals, m.p. 127°-130° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AP Martı́nez, MP Garcı́a, FJ Lahoz, LA Oro - Inorganica chimica acta, 2003 - Elsevier
Cationic mononuclear rhodium(I) or iridium(I) complexes of formula [M(L 2 )(N,O)]CF 3 SO 3 [M=Rh or Ir; L 2 =diolefin, (CO) 2 or (CO)(PPh 3 ); N,O=1-(2′-pyridyl)-3-dimethylamino-2-…
Number of citations: 23 www.sciencedirect.com
AK Pleier, H Glas, M Grosche, P Sirsch, WR Thiel - Synthesis, 2001 - thieme-connect.com
Condensation of aromatic acyl compounds with N, N-dimethylformamide diethyl acetal in a pressure tube under microwave heating gives 1-aryl-3-dimethylaminoprop-2-enones in …
Number of citations: 99 www.thieme-connect.com

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